

# Introduction: The Thiomorpholine Scaffold in Modern Chemistry

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## Compound of Interest

Compound Name: *Thiomorpholine-4-carboxylic acid*

CAS No.: 72144-66-2

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Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.<sup>[1][2][3]</sup> It is the thio-analog of morpholine, where the ring oxygen is replaced by sulfur.<sup>[2][3]</sup> This substitution imparts unique structural and electronic properties, making thiomorpholine and its derivatives valuable components in a wide array of biologically active compounds, including anticancer, antibacterial, antioxidant, and anti-inflammatory agents.<sup>[1][2][4]</sup> The three-dimensional arrangement of the thiomorpholine ring—its conformation—and the spatial bulk of its substituents—its steric properties—are critical determinants of a molecule's ability to interact with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile.

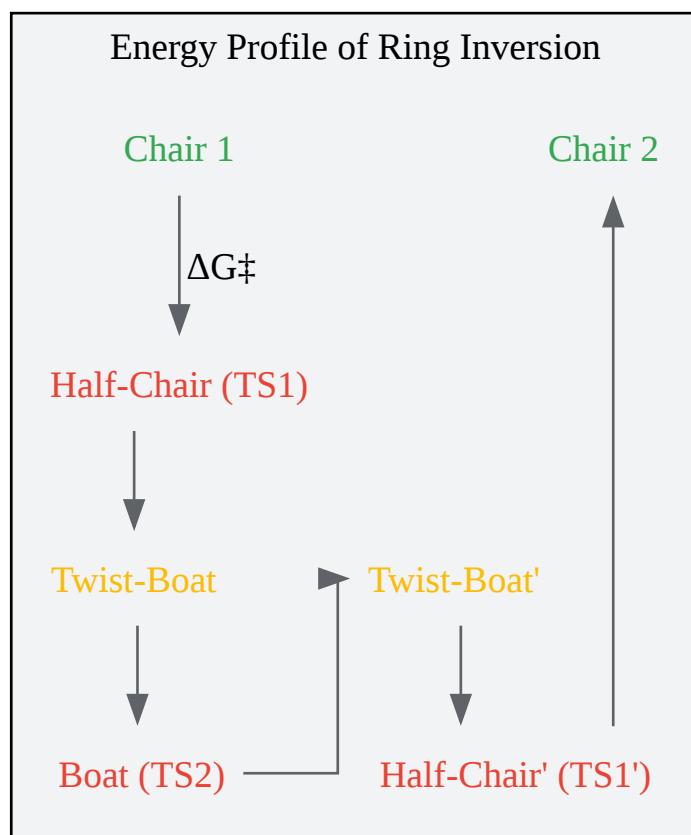
This guide provides an in-depth analysis of the conformational landscape of the thiomorpholine ring. We will explore its dominant structural motifs, the energetic factors governing its shape, and the profound influence of the sulfur heteroatom. Furthermore, we will detail the state-of-the-art experimental and computational methodologies used to elucidate these properties, offering a robust framework for researchers engaged in the design and development of novel thiomorpholine-based molecules.

## Part 1: Core Conformational Analysis

### The Predominance of the Chair Conformation

Like its carbocyclic analog, cyclohexane, the thiomorpholine ring overwhelmingly adopts a chair conformation to minimize torsional and angle strain.[5][6][7] In this arrangement, all bond angles are close to the ideal tetrahedral angle of  $109.5^\circ$ , and all hydrogens on adjacent carbons are staggered, which minimizes repulsive Pitzer strain.[7] Alternative conformations, such as the boat and twist-boat, are significantly higher in energy due to unfavorable steric interactions (e.g., "flagpole" interactions in the boat form) and eclipsing strain.[7][8] The chair form is therefore the ground-state conformation for the vast majority of thiomorpholine derivatives.

The transition between the two possible chair conformations occurs via a "ring flip." This process involves passing through several high-energy intermediates, including the half-chair and twist-boat conformations.



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Caption: Simplified energy diagram for thiomorpholine ring inversion.

## Influence of Heteroatoms on Ring Geometry

The presence of sulfur and nitrogen atoms significantly perturbs the geometry of the chair conformation compared to cyclohexane. The key differences arise from variations in bond lengths and angles.

- **Bond Lengths:** The C-S bond (approx. 1.82 Å) is considerably longer than a C-C bond (approx. 1.54 Å), while the C-N bond (approx. 1.46 Å) is shorter.<sup>[5][6]</sup>
- **Bond Angles:** The C-S-C bond angle is acute, approximately 97-100°, which is much smaller than the ideal tetrahedral angle.<sup>[5][6]</sup> Conversely, the C-N-C angle is typically wider, around 111-114°. <sup>[5][6]</sup>

This geometric disparity results in a "puckering" or flattening of the chair at the sulfur end and a more sharply puckered region at the nitrogen atom.

Parameter	Typical Value (Å or °)	Source
C-S Bond Length	1.818 - 1.819 Å	<sup>[5][6]</sup>
C-N Bond Length	1.463 - 1.468 Å	<sup>[5][6]</sup>
C-C Bond Length	1.525 - 1.527 Å	<sup>[5][6]</sup>
C-S-C Bond Angle	96.5 - 99.6°	<sup>[5][6]</sup>
C-N-C Bond Angle	111.5 - 114.3°	<sup>[5][6]</sup>

Table 1: Representative geometric parameters of a substituted thiomorpholine ring determined by X-ray crystallography and DFT calculations.<sup>[5][6]</sup>

## N-Substituent Orientation: A Case Study

The orientation of a substituent on the nitrogen atom (axial vs. equatorial) is a critical determinant of the molecule's overall shape and is governed by a subtle interplay of steric and electronic effects. In many cases, large substituents prefer the less sterically hindered equatorial position.

However, the situation can be complex. In a study of 4-(4-nitrophenyl)thiomorpholine, X-ray crystallography revealed the N-aryl substituent in a quasi-axial position in the solid state.<sup>[5][6][9]</sup> In contrast, Density Functional Theory (DFT) calculations of an isolated molecule in the gas phase predicted that the quasi-equatorial conformation was more stable.<sup>[9]</sup>

Expert Insight: This discrepancy highlights a crucial concept for drug developers: intermolecular forces within a crystal lattice can sometimes stabilize a conformation that is not the lowest energy form in solution or in the gas phase.<sup>[9]</sup> Therefore, it is essential to use both solid-state (X-ray) and solution-phase (NMR) or computational methods to gain a complete understanding of a molecule's conformational preferences.

## Part 2: Steric and Electronic Properties

### The Impact of Sulfur Oxidation State

The sulfur atom in the thiomorpholine ring can be readily oxidized to the corresponding sulfoxide (S-oxide) or sulfone (S,S-dioxide). This transformation dramatically alters the ring's properties and is a common strategy in drug design.<sup>[1][2]</sup>

The thiomorpholine-1,1-dioxide scaffold, in particular, offers several advantages:<sup>[10][11]</sup>

- **Increased Polarity:** The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can significantly improve aqueous solubility.<sup>[10]</sup>
- **Metabolic Stability:** The sulfone group is highly resistant to metabolic degradation, potentially enhancing the pharmacokinetic profile of a drug candidate.<sup>[10]</sup>
- **Modulated Basicity:** The potent electron-withdrawing effect of the sulfone reduces the basicity of the ring nitrogen ( $pK_a \approx 5.4$ ), which can be crucial for tuning a molecule's physiological properties.<sup>[10][12]</sup>

- **Conformational Rigidity:** The bulky sulfone group introduces greater conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding.[10]

Property	Thiomorpholine	Thiomorpholine-1,1-dioxide
Polarity	Lower	Higher
Nitrogen Basicity (pKa)	Higher (~8.4)	Lower (~5.4)[10]
H-Bond Acceptor Sites	1 (N)	3 (N, O, O)
Conformational Flexibility	Higher	Lower (More Rigid)[10]

Table 2: Comparison of key physicochemical properties.

## Stereoelectronic Considerations: The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon in heterocycles that describes the tendency of a heteroatomic substituent adjacent to another ring heteroatom to favor an axial orientation, even when sterically disfavored.[13][14] This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (e.g., sulfur or nitrogen) and the antibonding ( $\sigma^*$ ) orbital of the adjacent C-substituent bond. This interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a condition met when the substituent is axial. While extensively studied in pyranose rings, this effect can also influence the conformation of thiomorpholine derivatives bearing substituents at the C2, C3, C5, or C6 positions.

## Part 3: Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and computational techniques is required for a comprehensive conformational analysis.

Caption: Integrated workflow for thiomorpholine conformational analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular conformation in solution.<sup>[15][16]</sup> Analysis of <sup>1</sup>H NMR spectra, particularly the vicinal coupling constants (<sup>3</sup>J), provides detailed geometric information.

The Karplus Relationship: The magnitude of the <sup>3</sup>J coupling constant between two adjacent protons is dependent on the dihedral angle between them.<sup>[15]</sup> In a rigid chair conformation, this leads to distinct and predictable coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton pairs.

Coupling Type	Dihedral Angle (approx.)	Typical <sup>3</sup> J Value (Hz)
Axial-Axial (J <sub>aa</sub> )	180°	10 - 13
Axial-Equatorial (J <sub>ae</sub> )	60°	2 - 5
Equatorial-Equatorial (J <sub>ee</sub> )	60°	2 - 5

Table 3: Typical vicinal proton-proton coupling constants in a six-membered chair conformation.<sup>[15]</sup>

The observation of large coupling constants (> 10 Hz) is a definitive indicator of an axial-axial relationship and provides strong evidence for a dominant chair conformation.<sup>[15]</sup>

#### Experimental Protocol: <sup>1</sup>H NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified thiomorpholine derivative in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
- **Data Acquisition:**
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.

- If signal overlap is present, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify which protons are coupled to each other.
- Data Analysis:
  - Measure the chemical shifts ( $\delta$ ) and coupling constants (J) for all protons on the thiomorpholine ring.
  - Analyze the multiplicity of the signals. The presence of large J-values (10-13 Hz) for methylene protons is indicative of  $J_{aa}$  coupling, confirming the chair conformation.
  - For conformationally mobile systems, variable temperature (VT) NMR studies can be performed to slow the ring inversion, potentially allowing for the observation and quantification of individual conformers.

## X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.<sup>[17]</sup> It is the gold standard for determining bond lengths, bond angles, and the precise conformation adopted by the molecule within a crystal.<sup>[6][18]</sup>

Methodology Overview:

- Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound.
- Data Collection: The crystal is mounted in an X-ray diffractometer and bombarded with X-rays, producing a diffraction pattern.<sup>[17]</sup>
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and the molecular structure is refined.<sup>[17]</sup>

As noted earlier, while extremely precise, the resulting structure represents the solid-state conformation and may be influenced by crystal packing effects.<sup>[9]</sup>

## Computational Chemistry

Computational methods, such as DFT and ab initio calculations, are invaluable for probing the intrinsic conformational energetics of a molecule, free from solvent or crystal packing effects.[5]  
[16]

Workflow Overview:

- **Structure Building:** A 3D model of the molecule is constructed.
- **Conformational Search:** A systematic search is performed to identify all possible low-energy conformations (e.g., chair, boat, twist-boat).
- **Geometry Optimization and Energy Calculation:** The geometry of each conformer is optimized to find the lowest energy structure for that conformation, and its relative energy is calculated.[16] This allows for the prediction of the most stable conformer and the energy barriers for interconversion.

## Conclusion

The thiomorpholine ring is a conformationally dynamic scaffold whose properties are governed by a sophisticated interplay of steric and electronic factors. Its preference for a chair conformation is significantly modulated by the unique bond lengths and angles associated with the constituent sulfur and nitrogen heteroatoms. Oxidation of the sulfur atom to a sulfone dramatically alters the ring's physicochemical properties, a feature widely exploited in drug design to enhance solubility and metabolic stability. A comprehensive understanding of the thiomorpholine ring's conformational behavior, achieved through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for the rational design of novel therapeutics and advanced materials. This knowledge empowers scientists to fine-tune the three-dimensional architecture of molecules to optimize their function and biological activity.

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